

Application Note: NMR Spectroscopic Characterization of N-Benzoyl-d-alanine

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Compound of Interest

Compound Name: *n*-Benzoyl-d-alanine

Cat. No.: B556305

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Introduction

N-Benzoyl-d-alanine is a protected amino acid derivative with significant applications in synthetic organic chemistry, peptide synthesis, and as a chiral building block in drug development. Its precise structural characterization is paramount for quality control and for understanding its role in complex chemical and biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, purity, and dynamics of **N-Benzoyl-d-alanine**. This document provides a comprehensive guide to the characterization of **N-Benzoyl-d-alanine** using ^1H and ^{13}C NMR spectroscopy, including detailed experimental protocols and data interpretation. While the presented data is based on the analysis of N-Benzoyl-DL-alanine, the NMR spectra of the individual D- and L-enantiomers are identical in a non-chiral solvent.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for N-Benzoyl-DL-alanine, which is representative for **N-Benzoyl-d-alanine** in a non-chiral solvent.

Table 1: ^1H NMR Spectral Data of N-Benzoyl-DL-alanine (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Tentative Assignment
12.7 (broad s)	singlet	1H	-	COOH
8.69	doublet	1H	7.2	NH (Amide)
7.92	doublet	2H	7.6	H-2', H-6' (Benzoyl)
7.59 - 7.39	multiplet	3H	-	H-3', H-4', H-5' (Benzoyl)
4.49	quintet	1H	7.2	H-2 (α -proton)
1.44	doublet	3H	7.2	H-3 (β -protons, CH ₃)

Table 2: ¹³C NMR Spectral Data of N-Benzoyl-DL-alanine (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Tentative Assignment
173.8	C-1 (Carboxyl)
166.5	C=O (Amide)
134.2	C-1' (Benzoyl)
131.5	C-4' (Benzoyl)
128.3	C-3', C-5' (Benzoyl)
127.5	C-2', C-6' (Benzoyl)
49.2	C-2 (α -carbon)
17.0	C-3 (β -carbon, CH ₃)

Experimental Protocols

Synthesis and Purification of N-Benzoyl-d-alanine

A common method for the synthesis of **N-Benzoyl-d-alanine** is the Schotten-Baumann reaction.

Materials:

- d-alanine
- Benzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol
- Deionized water
- Ice bath

Procedure:

- Dissolve d-alanine in a 10% aqueous solution of sodium hydroxide in an ice bath.
- Slowly add benzoyl chloride to the solution while stirring vigorously.
- Continue stirring for 1-2 hours, maintaining the temperature below 5°C.
- After the reaction is complete, acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the **N-Benzoyl-d-alanine**.
- Filter the crude product and wash it with cold deionized water.
- Recrystallize the product from an ethanol/water mixture to obtain pure **N-Benzoyl-d-alanine**.
- Dry the purified product under vacuum.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

- Accurately weigh 5-10 mg of purified **N-Benzoyl-d-alanine**.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

- Spectrometer: 400 MHz NMR spectrometer
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
- Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay (d1): 5 seconds (for quantitative analysis, should be at least 5 times the longest T1)
 - Acquisition Time: ~2-4 seconds
 - Temperature: 298 K

¹³C NMR Data Acquisition:

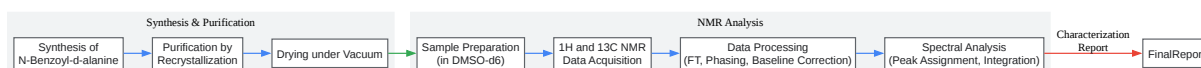
- Spectrometer: 101 MHz (on a 400 MHz system)
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay (d1): 2-5 seconds

- Acquisition Time: ~1-2 seconds
- Temperature: 298 K

Data Processing:

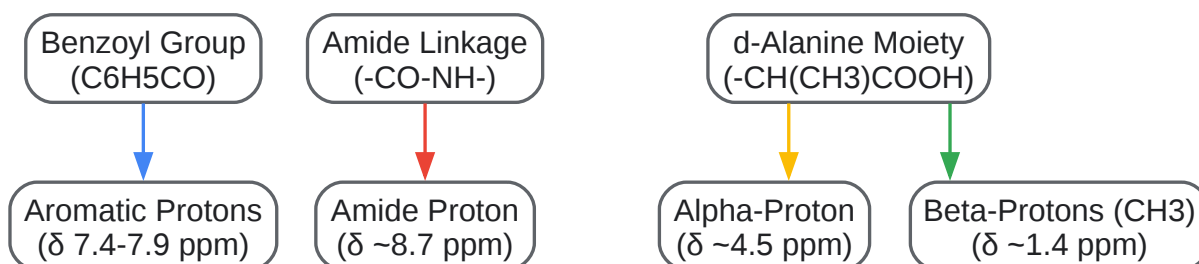
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta = 2.50$ ppm for ¹H and $\delta = 39.52$ ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations



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Caption: Experimental workflow for the synthesis and NMR characterization of **N-Benzoyl-d-alanine**.



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Caption: Relationship between the structure of **N-Benzoyl-d-alanine** and its characteristic ^1H NMR signals.

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